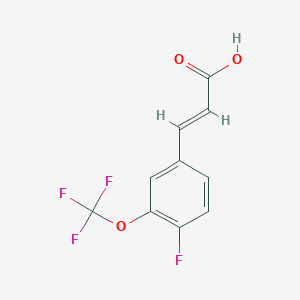

4-Fluor-3-(Trifluormethoxy)zimtsäure

Übersicht

Beschreibung

4-Fluoro-3-(trifluoromethoxy)cinnamic acid, also known as 4-F3TCA, is an organic compound with a wide range of potential applications in the scientific and medical fields. It is a fluorinated derivative of cinnamic acid, a naturally-occurring phenolic compound found in plants. 4-F3TCA is a valuable compound due to its unique properties, such as its high water solubility, low toxicity, and low volatility, which make it an ideal candidate for use in various research and medical applications. In

Wissenschaftliche Forschungsanwendungen

Antioxidative Beschichtungskomponenten

4-Fluor-3-(Trifluormethoxy)zimtsäure: wird bei der Synthese von Beschichtungskomponenten verwendet, die antioxidative Eigenschaften aufweisen . Diese Verbindungen sind entscheidend, um oxidativen Schäden an Materialien, insbesondere Metallen, vorzubeugen und so ihre Lebensdauer zu verlängern und ihre Integrität in industriellen Anwendungen zu erhalten.

Behandlung von Dysproliferativen Erkrankungen

Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung dysproliferativer Erkrankungen, die durch abnormales Zellwachstum gekennzeichnet sind . Ihre Rolle bei der Modulation der Zellproliferation macht sie zu einem Kandidaten für weitere Forschung in der Pharmakologie und Medizin.

Materialwissenschaftliche Forschung

In der Materialwissenschaft trägt This compound zur Entwicklung neuer Materialien mit verbesserten Eigenschaften bei . Ihre chemische Struktur ermöglicht die Herstellung von Polymeren und Verbundwerkstoffen mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Leitfähigkeit.

Chemische Synthese

Diese Verbindung dient als Baustein in der chemischen Synthese und unterstützt die Konstruktion komplexer Moleküle . Ihre reaktive Doppelbindung kann in verschiedenen chemischen Reaktionen genutzt werden, was sie zu einem vielseitigen Reagenz für synthetische Chemiker macht.

Chromatographie

Aufgrund ihrer einzigartigen chemischen Eigenschaften kann This compound in der Chromatographie als Standard oder Derivat für analytische Zwecke verwendet werden . Sie unterstützt die Trennung und Identifizierung von Substanzen in einem Gemisch.

Analytische Chemie

In der analytischen Chemie findet die Verbindung Anwendung bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden . Ihre gut definierte Struktur und Eigenschaften gewährleisten genaue und zuverlässige Messungen.

Biologische Forschung

Die biologische Aktivität der Verbindung ist von Interesse in der biologischen Forschung, wo sie verwendet werden kann, um zelluläre Prozesse und Pfade zu untersuchen . Sie könnte Einblicke in die Wirkmechanismen ähnlicher Moleküle in biologischen Systemen liefern.

Photodynamische Therapie

This compound: könnte für ihren Einsatz in der photodynamischen Therapie (PDT) untersucht werden, einer Behandlung, die lichtempfindliche Verbindungen verwendet, um Krebszellen abzutöten . Ihre Struktur könnte so modifiziert werden, dass sie Licht absorbiert und reaktive Sauerstoffspezies erzeugt, die für Tumorzellen tödlich sind.

Biochemische Analyse

Biochemical Properties

4-Fluoro-3-(trifluoromethoxy)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Fluoro-3-(trifluoromethoxy)cinnamic acid and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid can modulate the expression of genes involved in detoxification processes, thereby affecting the overall metabolic state of the cell . Additionally, it has been reported to impact the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid to cytochrome P450 enzymes can result in either competitive or non-competitive inhibition, depending on the enzyme isoform . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . In in vitro studies, the long-term exposure of cells to 4-Fluoro-3-(trifluoromethoxy)cinnamic acid has been shown to alter cellular metabolism and gene expression profiles, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings to achieve the desired biochemical outcomes without causing harm to the organism .

Metabolic Pathways

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . The metabolic flux of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism.

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJIQXFVDXRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202283 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-38-8 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)